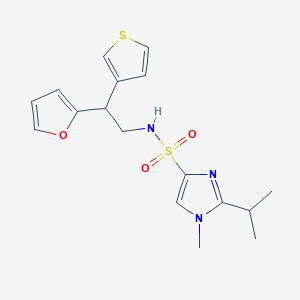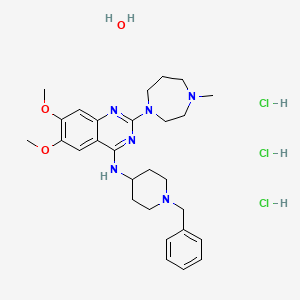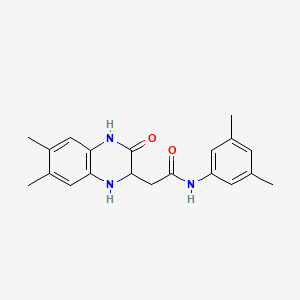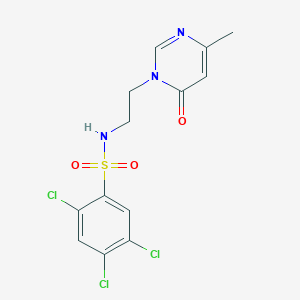
1-(Diphenylmethyl)-4-(3-methylbenzenesulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline .Molecular Structure Analysis
The molecular formula of 1-(Diphenylmethyl)-4-(3-methylbenzyl)piperazine is C25H28N2. The average mass is 356.503 Da and the monoisotopic mass is 356.225250 Da . The structure reveals that the piperazine ring is in a chair conformation .Chemical Reactions Analysis
1-Methylpiperazine is a heterocyclic diamine used as a versatile building block and intermediate in organic synthesis . A simple and effective route was reported for the synthesis of 1,5-fused-1,2,3-triazoles having piperazine moiety through alkyne–azide 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Diphenylmethyl)-4-(3-methylbenzenesulfonyl)piperazine are not specifically mentioned in the available resources .Aplicaciones Científicas De Investigación
Antihistamine Properties
The piperazine scaffold, present in this compound, has been associated with antihistamine activity. Antihistamines are essential for managing allergic reactions by blocking histamine receptors. Researchers have explored the potential of piperazine derivatives as antihistamines, aiming to develop more effective and selective drugs for allergy relief .
Anticancer Potential
Piperazine-based compounds have shown promise in cancer research. Their structural diversity allows for modifications that enhance cytotoxicity against cancer cells. Researchers investigate their ability to inhibit tumor growth, induce apoptosis, and interfere with cancer-specific pathways. By fine-tuning the substituents on the piperazine ring, scientists aim to create targeted anticancer agents .
Antimicrobial Activity
The piperazine nucleus contributes to the antimicrobial properties of this compound. Researchers have explored its effectiveness against bacteria, fungi, and parasites. Piperazine derivatives exhibit activity against various pathogens, making them potential candidates for novel antimicrobial drugs. Mechanistic studies focus on understanding their interactions with microbial targets .
Antioxidant Effects
Piperazine-based compounds have been investigated for their antioxidant properties. These molecules play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Researchers study their ability to scavenge reactive oxygen species (ROS) and prevent oxidative stress-related diseases. The piperazine scaffold provides a versatile platform for designing potent antioxidants .
Catalysis Applications
Beyond their biological roles, piperazine derivatives find applications in catalysis. Researchers have explored their use as ligands in transition metal-catalyzed reactions. The unique binding possibilities of piperazine with metal ions allow for tailored catalysts. These complexes participate in various transformations, including cross-coupling reactions, asymmetric synthesis, and C–H activation .
Metal-Organic Frameworks (MOFs)
Piperazine-based ligands contribute to the construction of MOFs. These porous materials have applications in gas storage, separation, and catalysis. By coordinating with metal ions, piperazine derivatives form robust frameworks with tunable pore sizes. Researchers investigate their potential in capturing greenhouse gases, drug delivery, and sensing applications .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-benzhydryl-4-(3-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c1-20-9-8-14-23(19-20)29(27,28)26-17-15-25(16-18-26)24(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-14,19,24H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRJUFLFWZOQAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-4-(m-tolylsulfonyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2704899.png)
![3-Methylidene-1-[(1,3-oxazol-4-yl)methyl]piperidine](/img/structure/B2704900.png)

![N-(4-Fluorophenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide](/img/structure/B2704902.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2704903.png)
![(4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone](/img/structure/B2704904.png)

![1-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2704906.png)
![N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide](/img/structure/B2704908.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2704913.png)


![N-cycloheptyl-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2704922.png)